3-{[(Tert-butoxy)carbonyl](2-phenylethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 2-phenylethylamine moiety, and a propanoic acid backbone. The Boc group is widely used in peptide synthesis to protect amine functionalities during reactions, while the 2-phenylethyl substituent introduces aromaticity and hydrophobic character. The carboxylic acid group enhances solubility in polar solvents and facilitates further derivatization. This compound is primarily employed as a building block in medicinal chemistry and drug discovery, particularly for designing protease inhibitors or receptor ligands where steric and electronic properties are critical .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(12-10-14(18)19)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESOJTWJGLTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions for Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA). For example, ethyl 3-aminopropanoate can be protected in dichloromethane (DCM) at 0–25°C, yielding ethyl 3-[(tert-butoxycarbonyl)amino]propanoate.
Key Data:
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-aminopropanoate | Boc₂O, NaHCO₃ | DCM | 0–25°C | 85–90 |
Alkylation with 2-Phenylethyl Bromide
Introducing the 2-phenylethyl group requires alkylation of the Boc-protected amine. Sodium hydride (NaH) in dimethylformamide (DMF) is a common base for deprotonating the amine, enabling nucleophilic substitution with 2-phenylethyl bromide.
Alkylation Optimization
The reaction proceeds at 0–25°C to minimize side reactions. For instance, treating ethyl 3-[(tert-butoxycarbonyl)amino]propanoate with NaH and 2-phenylethyl bromide in DMF yields ethyl 3-{(tert-butoxy)carbonylamino}propanoate.
Key Data:
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 3-[(Boc)amino]propanoate | 2-Phenylethyl Br | NaH | DMF | 0–25°C | 70–75 |
Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step involves saponification of the ethyl ester to the carboxylic acid. Aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF) or ethanol is typically used.
Hydrolysis Conditions
Reaction at 0–35°C for 4–6 hours provides the free acid in high purity. For example, ethyl 3-{(tert-butoxy)carbonylamino}propanoate hydrolyzes with LiOH in THF/H₂O to yield the target compound.
Key Data:
| Substrate | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-{[(Boc)(2-phenylethyl)amino}propanoate | LiOH, H₂O | THF/H₂O (3:1) | 25°C | 90–95 |
Alternative Routes via Michael Addition
Michael Addition of Acrylic Acid Derivatives
Beta-alanine derivatives can undergo Michael addition with styrene derivatives. For example, reacting Boc-protected beta-alanine with styrene oxide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) forms the tertiary amine intermediate, which is subsequently oxidized to the carboxylic acid.
Key Data:
| Substrate | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Boc-beta-alanine ethyl ester | Styrene oxide | ZnCl₂ | Toluene | 65–70 |
Purification and Isolation
Crude products are purified via recrystallization or column chromatography. Ethyl acetate/hexane mixtures (1:3) are effective for column chromatography, while recrystallization from ethanol/water (4:1) yields high-purity crystals.
Key Data:
| Method | Solvent System | Purity (%) |
|---|---|---|
| Column Chromatography | Ethyl acetate/hexane (1:3) | ≥97 |
| Recrystallization | Ethanol/water (4:1) | ≥99 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protected amino acid derivative, allowing for the stepwise construction of peptides without unwanted side reactions.
Biology:
Protein Engineering: It is used in the modification of proteins to study structure-function relationships and to develop novel protein-based therapeutics.
Medicine:
Drug Development: The compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents the amino group from participating in unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The phenylethyl group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be compared to related Boc-protected amino acids. Below is a detailed analysis:
Structural Variations and Substituent Effects
The following table summarizes key structural differences and properties of analogous compounds:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | 2-Phenylethyl | C₁₇H₂₅NO₄ | 307.38 | Not provided | Aromatic, hydrophobic side chain |
| 3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid | Pyridin-4-ylmethyl | C₁₅H₂₀N₂O₄ | 292.33 | Not provided | Heterocyclic, basic N-atom |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | 3-Ethoxypropyl | C₁₄H₂₆N₂O₅ | 302.37 | Not provided | Ether linkage, increased flexibility |
| 3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | 2-Chlorophenylmethyl | C₁₅H₂₀ClNO₄ | 313.77 | 1182127-75-8 | Electrophilic Cl substituent |
| 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid | Thiazol-2-yl | C₁₁H₁₆N₂O₄S | 272.33 | 879502-02-0 | Heterocyclic, sulfur-containing |
| (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic Acid | 2-Methyl | C₉H₁₇NO₄ | 203.24 | 132696-45-8 | Chiral center, steric hindrance |
Functional and Physicochemical Differences
Hydrophobicity and Solubility :
- The 2-phenylethyl group in the target compound increases hydrophobicity compared to pyridin-4-ylmethyl (polar) or 3-ethoxypropyl (moderately polar) substituents. This impacts solubility in aqueous media and influences drug-membrane interactions .
- The thiazol-2-yl derivative (272.33 g/mol) has lower molecular weight and higher polarity due to the sulfur heteroatom, enhancing solubility in polar aprotic solvents .
Reactivity and Stability: The 2-chlorophenylmethyl analog (313.77 g/mol) introduces an electron-withdrawing chlorine atom, which may stabilize the molecule against nucleophilic attack but reduce Boc-deprotection rates under acidic conditions . Chiral compounds like (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic acid exhibit stereospecific reactivity, critical for enantioselective synthesis .
Biological Interactions :
- Pyridine- and thiazole-containing analogs may engage in hydrogen bonding or π-π stacking with biological targets, whereas the 2-phenylethyl group favors hydrophobic binding pockets .
- The 3-ethoxypropyl chain’s flexibility could improve conformational adaptability in enzyme-binding sites .
Research Findings and Trends
- Purity and Availability: Commercial samples of the target compound are typically >95% pure, comparable to analogs like 3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid (CAS 1182127-75-8) .
- Thermal Stability : Boc-protected compounds generally decompose above 200°C, with stability influenced by substituents (e.g., electron-withdrawing groups enhance thermal resistance) .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, often abbreviated as Boc-2-phenylethylalanine, is a compound utilized primarily in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group. This compound's structure includes a phenylethyl side chain, which enhances its biological activity and potential applications in medicinal chemistry.
Chemical Structure
- Molecular Formula : C15H21NO4
- Molecular Weight : 279.34 g/mol
- CAS Number : 1202814-95-6
The presence of the Boc group allows for the selective protection of the amino group during synthesis, facilitating the formation of peptides without unwanted side reactions.
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid is largely attributed to its role as a building block in peptide synthesis. The Boc group can be easily removed under acidic conditions, allowing the free amino group to participate in further reactions. This property is critical for the synthesis of biologically active peptides that can interact with various biological targets.
Pharmacokinetics
The compound exhibits moderate solubility in water and organic solvents like methanol and ethyl acetate, which influences its bioavailability and interaction with biological systems. The stability of the Boc protecting group under physiological conditions is a significant factor in its utility.
Case Studies and Research Findings
- Peptide Synthesis : A study demonstrated that using Boc-2-phenylethylalanine in peptide synthesis resulted in high yields and purity. The compound's ability to protect the amino group allowed for efficient coupling reactions with various carboxylic acids, leading to peptides with enhanced pharmacological properties .
- Anticancer Activity : Research indicated that derivatives of 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibited significant inhibitory effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapeutics .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of peptides synthesized from this compound, showing promise in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress .
Comparative Analysis
| Compound Name | Biological Activity | Applications |
|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Peptide synthesis, anticancer activity | Drug development, therapeutic peptides |
| 3-{(Tert-butoxy)carbonyl}alanine | Less complex, lower reactivity | Basic peptide synthesis |
| 2-{(Tert-butoxy)carbonylamino}acetic acid | Similar protective properties but different reactivity | Alternative peptide synthesis routes |
Q & A
Q. What are the standard synthetic routes for preparing 3-{(Tert-butoxy)carbonylamino}propanoic acid, and how are reaction conditions optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common route starts with reacting 2-phenylethylamine derivatives with Boc anhydride (Boc₂O) or Boc chloride in the presence of a base like triethylamine (TEA) at room temperature. For example, coupling Boc-protected intermediates with propanoic acid derivatives under mild conditions (e.g., THF/H₂O with LiOH) ensures high yields . Optimization focuses on solvent choice (e.g., dichloromethane for Boc protection), temperature control (room temperature to avoid side reactions), and stoichiometric ratios to minimize by-products. Purification often employs column chromatography or preparative HPLC .
Q. How can researchers ensure purity and structural fidelity during synthesis?
Purification methods include liquid-liquid extraction (e.g., using ethyl acetate and water) to remove unreacted reagents, followed by chromatography (silica gel or HPLC) for isolating the target compound. Structural validation relies on NMR (¹H/¹³C) for confirming Boc-group integration and stereochemistry, while mass spectrometry (ESI-MS) verifies molecular weight. Crystallographic data for analogous compounds highlight the influence of steric hindrance from the Boc group on molecular geometry, which can guide purity assessments .
Advanced Research Questions
Q. How does the Boc-protected amino group influence enzymatic interactions in mechanistic studies?
The Boc group serves as a temporary protective moiety, enabling selective modification of other functional groups (e.g., carboxylic acid) during peptide synthesis. In enzyme-substrate studies, the compound’s stability under physiological pH allows it to act as a reversible inhibitor or substrate analog. For example, its use in methyltransferase assays reveals competitive binding patterns by mimicking native amino acid residues, with IC₅₀ values determined via kinetic assays . Deprotection with TFA post-reaction restores the free amine for further functionalization .
Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives?
Chiral resolution techniques, such as diastereomeric salt formation or chiral HPLC, are critical. For instance, enantiopure (S)- or (R)-isomers can be obtained using chiral auxiliaries (e.g., Evans oxazolidinones) during propanoic acid backbone formation. Stereochemical analysis via circular dichroism (CD) or X-ray crystallography confirms absolute configuration. Evidence from analogous compounds shows that steric effects from the 2-phenylethyl group can bias reaction pathways, favoring one enantiomer .
Q. How is this compound applied in pharmacokinetic studies of peptide-based therapeutics?
The Boc-protected derivative is used to enhance metabolic stability during in vivo assays. For example, coupling it to peptide chains via solid-phase synthesis improves resistance to proteolytic cleavage. Pharmacokinetic parameters (e.g., half-life, bioavailability) are evaluated using radiolabeled analogs or LC-MS/MS quantification in plasma samples. Studies on similar Boc-protected amino acids demonstrate improved blood-brain barrier penetration, relevant for neuroactive peptide delivery .
Q. What analytical methods are employed to resolve contradictory data in reaction mechanism studies?
Conflicting mechanistic proposals (e.g., SN1 vs. SN2 pathways) are resolved using isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) analysis. Computational methods (DFT calculations) model transition states, while in situ IR spectroscopy tracks intermediate formation. For example, evidence from tert-butyl carbamate hydrolysis shows a stepwise mechanism dominated by steric effects, validated by comparing activation energies .
Methodological Considerations
Q. How can researchers design orthogonal protection strategies using this compound in peptide synthesis?
Orthogonal protection involves combining Boc with acid-labile groups (e.g., Fmoc) or photolabile protectors. For example, the Boc group is stable under basic conditions (e.g., piperidine for Fmoc removal), enabling sequential deprotection. This is critical for synthesizing branched peptides or cyclic structures. Case studies highlight the use of Boc-protected intermediates in constructing heterocyclic scaffolds via tandem deprotection-cyclization reactions .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
Process optimization includes transitioning from batch to flow chemistry for Boc protection steps, which enhances heat/mass transfer and reduces reaction time. Solvent recycling (e.g., recovering THF via distillation) and catalytic methods (e.g., using DMAP for esterification) improve sustainability. Pilot-scale trials for analogous compounds achieved >90% yield with <2% impurities by employing inline PAT (Process Analytical Technology) tools like FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
